
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused with an indene moiety and an oxime functional group attached to a pyrrolidinyl ethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. One common method includes the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction is optimized using a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under these conditions, allowing for the synthesis of diverse derivatives.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and pyrrolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted indene derivatives, amines, and ketones. The specific products depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A similar compound with a methyl group instead of the pyrrolidinyl ethyl oxime.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a simpler structure lacking the oxime and pyrrolidinyl groups.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
157596-33-3 |
|---|---|
Molekularformel |
C19H23ClN2O |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
(Z)-N-(2-pyrrolidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-6-16-15(5-1)7-8-18-17(16)9-10-19(18)20-22-14-13-21-11-3-4-12-21;/h1-2,5-8H,3-4,9-14H2;1H/b20-19-; |
InChI-Schlüssel |
BAVSYORKYQXZNT-BLTQDSCZSA-N |
Isomerische SMILES |
C1CCN(C1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
Kanonische SMILES |
C1CCN(C1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



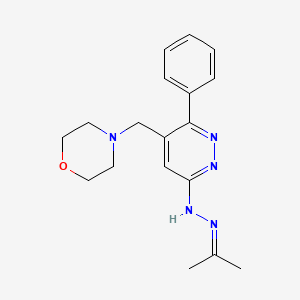
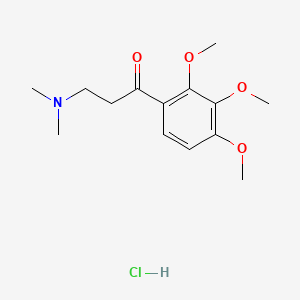
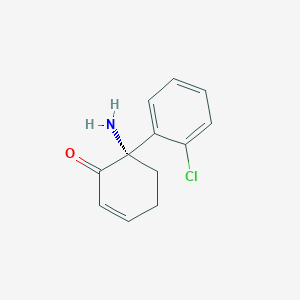
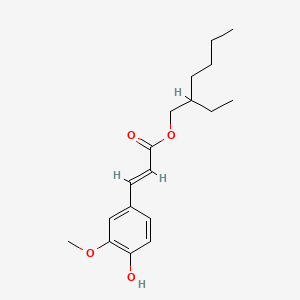

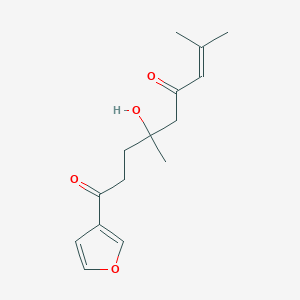
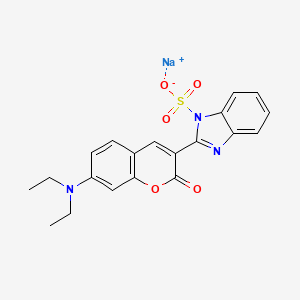
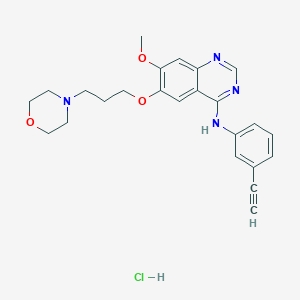

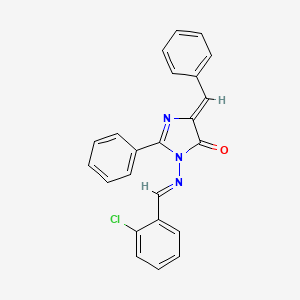


![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
